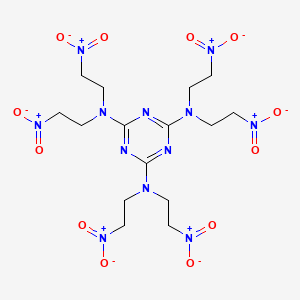
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine: is a complex organic compound characterized by the presence of multiple nitroethyl groups attached to a triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 1,3,5-triazine-2,4,6-triamine with 2-nitroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine involves large-scale reactors and precise control of reaction parameters. The process may include multiple steps, such as purification and crystallization, to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitroethyl groups can be further oxidized to form nitro compounds.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The nitroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The nitroethyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as the inhibition of enzyme activity or the induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine
- N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-hydroxyethyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of multiple nitroethyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and potential for forming stable complexes with various molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
113515-42-7 |
|---|---|
Fórmula molecular |
C15H24N12O12 |
Peso molecular |
564.43 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H24N12O12/c28-22(29)7-1-19(2-8-23(30)31)13-16-14(20(3-9-24(32)33)4-10-25(34)35)18-15(17-13)21(5-11-26(36)37)6-12-27(38)39/h1-12H2 |
Clave InChI |
YOQFBFMGKQRJBN-UHFFFAOYSA-N |
SMILES canónico |
C(C[N+](=O)[O-])N(CC[N+](=O)[O-])C1=NC(=NC(=N1)N(CC[N+](=O)[O-])CC[N+](=O)[O-])N(CC[N+](=O)[O-])CC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


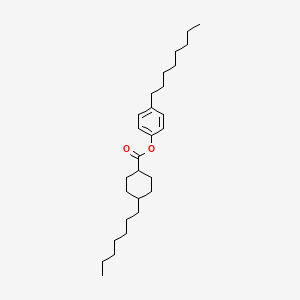
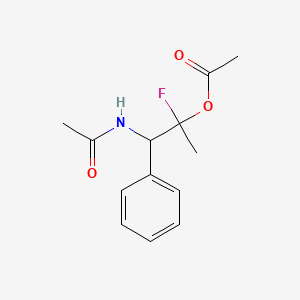
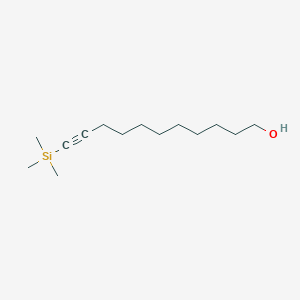
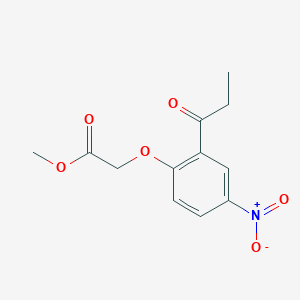

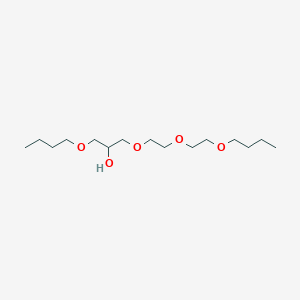

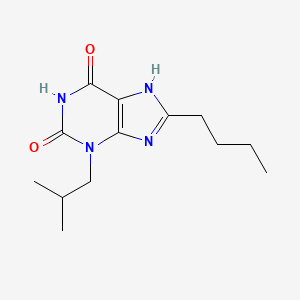

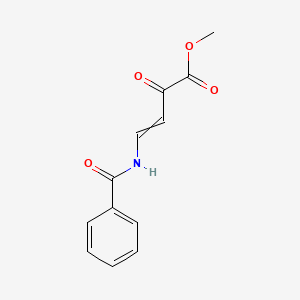


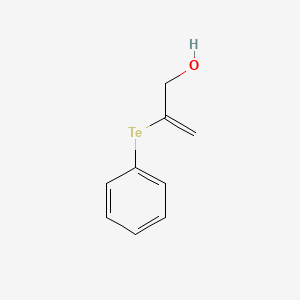
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
